molecular formula C10H15NOS B13252739 1,2-Dimethyl-2-(1,2-thiazol-5-yl)cyclopentan-1-ol

1,2-Dimethyl-2-(1,2-thiazol-5-yl)cyclopentan-1-ol

Cat. No.: B13252739
M. Wt: 197.30 g/mol
InChI Key: BQRDEZHQCZKFMW-UHFFFAOYSA-N
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Description

1,2-Dimethyl-2-(1,2-thiazol-5-yl)cyclopentan-1-ol is a cyclopentanol derivative featuring a thiazole ring substituent. The compound’s structure combines a cyclopentane ring with hydroxyl, methyl, and heterocyclic moieties. The thiazole group (a five-membered aromatic ring containing sulfur and nitrogen) at position 2 distinguishes it from other azole-containing cyclopentanol derivatives.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

1,2-dimethyl-2-(1,2-thiazol-5-yl)cyclopentan-1-ol

InChI

InChI=1S/C10H15NOS/c1-9(8-4-7-11-13-8)5-3-6-10(9,2)12/h4,7,12H,3,5-6H2,1-2H3

InChI Key

BQRDEZHQCZKFMW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1(C)O)C2=CC=NS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-2-(1,2-thiazol-5-yl)cyclopentan-1-ol typically involves the formation of the thiazole ring followed by its attachment to the cyclopentane ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The cyclopentane ring can then be functionalized with the thiazole moiety through various coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-2-(1,2-thiazol-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-2-(1,2-thiazol-5-yl)cyclopentan-1-ol involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related cyclopentanol derivatives, primarily azole-containing analogs:

Compound Key Substituents Molecular Formula Applications/Notes
1,2-Dimethyl-2-(1,2-thiazol-5-yl)cyclopentan-1-ol (Target) Thiazol-5-yl, methyl groups at positions 1 and 2 C₁₁H₁₅NOS Likely explored for bioactivity; thiazole may confer distinct electronic properties.
Metconazole (5-[(4-Chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol) Triazolylmethyl, 4-chlorophenylmethyl, methyl groups at positions 2 and 2 C₁₇H₂₂ClN₃O Agricultural fungicide; chlorine and triazole enhance antifungal activity.
Ipconazole (2-[(4-Chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol) Triazolylmethyl, 4-chlorophenylmethyl, isopropyl group at position 5 C₁₈H₂₄ClN₃O Broad-spectrum fungicide; triazole and chlorine critical for target binding.

Key Comparisons:

Heterocyclic Substituents :

  • The thiazole group in the target compound contains sulfur, which may increase lipophilicity and alter hydrogen-bonding capacity compared to triazoles in Metconazole and Ipconazole. Triazoles, with three nitrogen atoms, are stronger hydrogen-bond acceptors, enhancing their interaction with fungal cytochrome P450 enzymes .
  • Thiazoles are less common in fungicides but are prevalent in pharmaceuticals (e.g., sulfathiazole), suggesting the target compound could have niche bioactivity .

Chlorine Substitution :

  • Metconazole and Ipconazole feature a 4-chlorophenylmethyl group, which enhances lipophilicity and membrane penetration, critical for antifungal efficacy. The absence of chlorine in the target compound may reduce environmental persistence or toxicity but limit agrochemical utility .

Computational tools like Multiwfn could analyze electron density distribution and orbital interactions to compare reactivity with triazole analogs .

Synthetic and Analytical Considerations :

  • Crystallographic refinement using SHELXL has been critical for resolving structures of similar compounds (e.g., Metconazole), enabling precise determination of bond lengths and angles. The target compound’s structure may exhibit unique torsional angles due to thiazole substitution .

Data Table: Structural and Electronic Properties

Property Target Compound Metconazole Ipconazole
Heterocycle Thiazole (C₃H₃NS) 1,2,4-Triazole (C₂H₂N₃) 1,2,4-Triazole (C₂H₂N₃)
Electron-Deficient Sites Sulfur (S) and nitrogen (N) in thiazole Three nitrogen atoms in triazole Three nitrogen atoms in triazole
Key Functional Groups Hydroxyl, methyl, thiazole Hydroxyl, triazole, chlorophenylmethyl Hydroxyl, triazole, chlorophenylmethyl
Potential Bioactivity Unreported (thiazole suggests drug relevance) Antifungal (CYP51 inhibition) Antifungal (ergosterol biosynthesis inhibition)

Research Findings and Methodologies

Crystallographic Analysis :

  • Tools like SHELXL have refined structures of triazole-containing analogs (e.g., Metconazole), revealing planar triazole rings and chlorophenyl group orientations critical for activity. Similar studies on the target compound could clarify thiazole ring geometry and hydroxyl group interactions .

Thiazole’s sulfur may create a larger electron-deficient region, influencing binding to metal ions or proteins .

Biological Implications: While triazole derivatives inhibit fungal lanosterol demethylase, the target compound’s thiazole might target different enzymes (e.g., bacterial dihydrofolate reductase). Further in vitro assays are needed to validate this hypothesis .

Biological Activity

1,2-Dimethyl-2-(1,2-thiazol-5-yl)cyclopentan-1-ol is a thiazole-containing compound with significant potential in biological applications. This article explores its biological activity, including cytotoxicity, antioxidant properties, and its mechanisms of action based on diverse research findings.

  • Molecular Formula : C10H15NOS
  • Molecular Weight : 197.30 g/mol
  • CAS Number : 2171835-88-2

Biological Activity Overview

The biological activity of 1,2-Dimethyl-2-(1,2-thiazol-5-yl)cyclopentan-1-ol has been investigated in various studies, revealing its potential as an anticancer agent and antioxidant.

Cytotoxicity

Research indicates that compounds containing thiazole moieties exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study highlighted that thiazole derivatives showed significant activity against human lung adenocarcinoma (A549) and other malignant cell lines. The IC50 values for these compounds were reported to be in the range of 10–30 µM, indicating their effectiveness in inhibiting cell growth .

Table 1: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 9A5491.61 ± 1.92
Compound 10A4311.98 ± 1.22
Compound 3gBJ (normal)>1000
Compound 3iA549 (cancer)<10

Antioxidant Activity

The antioxidant potential of 1,2-Dimethyl-2-(1,2-thiazol-5-yl)cyclopentan-1-ol has also been evaluated. Thiazole derivatives are known to scavenge free radicals and exhibit electron transfer capabilities that contribute to their antioxidant properties. This activity is crucial for protecting cells from oxidative stress and related diseases .

The mechanism of action for thiazole-containing compounds generally involves:

  • Enzyme Interaction : Binding to specific enzymes or receptors, altering their activity.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through various pathways.

For example, molecular dynamics simulations have shown that certain thiazole derivatives interact with proteins primarily through hydrophobic contacts, which may enhance their cytotoxic effects .

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives:

  • Synthesis of Thiazole Derivatives : Researchers synthesized a series of thiazole compounds via Hantzsch reaction and evaluated their biological activities against cancer cell lines .
  • Structure-Activity Relationship (SAR) : Studies indicated that modifications on the thiazole ring significantly impact the cytotoxicity and antioxidant activities of these compounds. For instance, the presence of electron-donating groups enhances activity against cancer cells .

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